4-Methyloctan-3-one
Description
4-Methyloctan-3-one (CAS: 6137-11-7; EC: 612-136-3) is a branched aliphatic ketone with the molecular formula C₉H₁₈O and a molecular weight of 142.14 g/mol . Structurally, it features an octane backbone with a methyl group at the fourth carbon and a ketone functional group at the third carbon. This compound is classified under oxygenated hydrocarbons and is primarily used in industrial applications, including fragrance synthesis and organic intermediates . Its safety data sheet (SDS) highlights standard handling precautions for ketones, such as avoiding inhalation and ensuring adequate ventilation .
Structure
3D Structure
Properties
IUPAC Name |
4-methyloctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8(3)9(10)5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWYGZOSQBYIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276379 | |
| Record name | 4-methyloctan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-04-5, 6137-15-1 | |
| Record name | 3-Methyl-4-octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020754045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-methyloctan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyloctan-3-one can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methyloctan-3-ol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyloct-3-en-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 4-methyloctan-3-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids
Reduction: 4-Methyloctan-3-ol
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
4-Methyloctan-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4-Methyloctan-3-one involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to olfactory receptors in insects and triggering behavioral responses . The exact molecular pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 4-Methyloctan-3-one differ in methyl group positioning, ketone placement, or additional substituents. These variations significantly influence physical properties, reactivity, and applications. Below is a detailed comparison based on molecular data and structural analysis:
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Systematic Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|---|
| This compound | This compound | C₉H₁₈O | 142.14 | Methyl at C4, ketone at C3 |
| 3-Methyloctan-2-one | 3-Methyloctan-2-one | C₉H₁₈O | 142.14 | Methyl at C3, ketone at C2 |
| 4,6-Dimethyloctan-3-one | 4,6-Dimethyloctan-3-one | C₁₀H₂₀O | 156.15 | Methyl groups at C4 and C6, ketone at C3 |
| 6-Methyloctan-3-one | 6-Methyloctan-3-one | C₉H₁₈O | 142.14 | Methyl at C6, ketone at C3 |
| 7-Methyloctan-3-one | 7-Methyloctan-3-one | C₉H₁₈O | 142.14 | Methyl at C7, ketone at C3 |
Data sourced from LMSD (Lipid Maps Structure Database) and NIST .
Positional Isomerism: Methyl Group Effects
- This compound vs. 3-Methyloctan-2-one : The ketone group in 3-Methyloctan-2-one is closer to the methyl substituent (C2 vs. C3), increasing steric hindrance near the carbonyl. This proximity may reduce nucleophilic attack rates compared to this compound, where the methyl group is farther from the ketone .
- This compound vs.
Substituent Density: Impact of Additional Methyl Groups
- 4,6-Dimethyloctan-3-one: The dual methyl groups increase molecular weight and hydrophobicity, making it less polar than this compound. This property could enhance its solubility in non-aqueous solvents .
Ketone Position and Reactivity
- However, the ketone’s position (C3) preserves its reactivity in condensation or reduction reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
